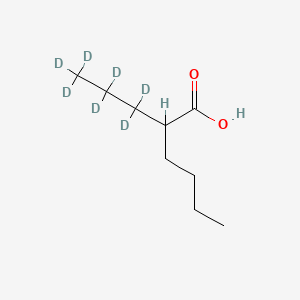

2-Propylhexanoic Acid-d7

Description

Properties

Molecular Formula |

C9H18O2 |

|---|---|

Molecular Weight |

165.28 g/mol |

IUPAC Name |

2-(1,1,2,2,3,3,3-heptadeuteriopropyl)hexanoic acid |

InChI |

InChI=1S/C9H18O2/c1-3-5-7-8(6-4-2)9(10)11/h8H,3-7H2,1-2H3,(H,10,11)/i2D3,4D2,6D2 |

InChI Key |

HWXRWNDOEKHFTL-WRYJHXPGSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C(CCCC)C(=O)O |

Canonical SMILES |

CCCCC(CCC)C(=O)O |

Origin of Product |

United States |

Synthesis and Isotopic Enrichment Methodologies for 2 Propylhexanoic Acid D7

Strategies for Deuterium (B1214612) Incorporation

The introduction of deuterium into the 2-Propylhexanoic Acid framework can be achieved through two primary strategies: direct deuteration of the parent carboxylic acid or building the molecule from smaller, already deuterated precursors.

Direct deuteration involves exchanging hydrogen atoms for deuterium on a pre-existing carboxylic acid molecule. These methods can be advantageous due to the commercial availability of the non-labeled starting materials.

One promising technique is the decarboxylative deuteration of aliphatic carboxylic acids . This method can achieve high levels of deuterium incorporation (up to 99%) at specific sites under mild conditions. nih.gov It often employs synergistic photoredox and hydrogen atom transfer (HAT) catalysis with D₂O serving as the deuterium source. nih.gov This approach is scalable and compatible with a wide range of functional groups, making it a versatile tool for labeling complex molecules. nih.gov

Another direct approach is the synthesis from corresponding malonic acids . In this method, a substituted malonic acid undergoes hydrogen/deuterium exchange at the α-position in the presence of deuterium oxide (D₂O), followed by decarboxylation. nih.gov This process is efficient, environmentally friendly as it often requires no organic solvents, and yields α-deuterated carboxylic acids with high isotopic purity. nih.gov

| Direct Deuteration Method | Catalyst/Reagent | Deuterium Source | Key Advantages |

| Decarboxylative Deuteration | Photoredox and HAT catalysts | D₂O | High D-incorporation, mild conditions, scalable nih.gov |

| Malonic Acid Route | None (thermal) | D₂O | Environmentally friendly, no organic solvents, high yields nih.gov |

This strategy, often referred to as de novo synthesis, constructs the target molecule from deuterated building blocks. This approach offers precise control over the location and number of deuterium atoms. For 2-Propylhexanoic Acid-d7, where the deuterium is on one of the propyl chains, a precursor-based route is highly effective.

The synthesis can be devised using deuterated reagents in multi-component reactions. For instance, a synthetic route could involve coupling a deuterated alkyl halide (e.g., d7-propyl iodide) with a suitable carboxylate precursor. The synthesis of deuterated analogs of structurally similar compounds, such as boceprevir, has been successfully carried out using site-selective deuterium incorporation from deuterated synthons, achieving high levels of isotopic purity. researchgate.net This highlights the robustness of building complex molecules from isotopically labeled precursors. The key is the availability of the deuterated starting materials, which can be prepared through various established deuteration techniques. researchgate.net

Purification and Isolation Techniques for Deuterated Products

After synthesis, the crude product is a mixture containing the desired deuterated compound, unreacted starting materials, catalysts, and non-deuterated or partially deuterated byproducts. Rigorous purification is essential to isolate this compound with high chemical and isotopic purity.

Flash column chromatography is a primary technique for purifying organic compounds. For carboxylic acids, which can be polar, both normal-phase and reversed-phase chromatography are employed.

Normal-Phase Chromatography: Uses a polar stationary phase like silica (B1680970) gel. However, the acidic nature of carboxylic acids can lead to peak tailing and irreversible binding. This can be mitigated by adding a small amount of a volatile acid (e.g., acetic or formic acid) to the mobile phase.

Reversed-Phase Chromatography: This method uses a nonpolar stationary phase, such as C18-functionalized silica. It is highly effective for purifying polar compounds like carboxylic acids. teledyneisco.com A gradient of water and an organic solvent (like acetonitrile (B52724) or methanol), often with a modifier like trifluoroacetic acid (TFA) to improve peak shape, is used to elute the compounds. teledyneisco.combiotage.com This technique separates compounds based on their hydrophobicity.

Once the fractions containing the pure product are collected from chromatography, the solvent must be removed. This is typically accomplished using a rotary evaporator , which reduces the pressure and gently heats the solution to evaporate the solvent efficiently without degrading the product.

Following solvent removal, the isolated compound must be thoroughly dried to remove any residual solvent or water. Standard laboratory procedures include drying the compound under high vacuum for several hours. For larger scale operations, processes may involve vaporizing the product fraction to separate it from less volatile impurities. googleapis.com

Structural Confirmation and Isotopic Purity Assessment

The final and most critical step is to confirm the chemical structure of the synthesized compound and determine its isotopic purity. This is achieved using a combination of spectroscopic and spectrometric techniques.

The primary methods for this analysis are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). rsc.org

High-Resolution Mass Spectrometry (HRMS): ESI-HRMS (Electrospray Ionization-High-Resolution Mass Spectrometry) is a powerful tool for determining isotopic purity. nih.govresearchgate.net It can distinguish between the desired deuterated molecule and its non-deuterated (D0) and partially deuterated isotopologs based on their precise mass-to-charge ratios. nih.gov By comparing the relative abundance of these isotopolog ions, a quantitative measure of the isotopic enrichment can be calculated. rsc.org

The combination of NMR for structural integrity and HRMS for isotopic enrichment provides a comprehensive characterization of the final this compound product. rsc.org

| Analytical Technique | Information Provided | Details |

| ¹H NMR | Structural confirmation, location of deuterium | Absence of proton signals at specific positions indicates successful deuteration. |

| ¹³C NMR | Carbon skeleton confirmation | Verifies the integrity of the molecule's carbon backbone. |

| ESI-HRMS | Isotopic purity, molecular weight confirmation | Measures the precise mass to distinguish between different isotopologs (D0, D1...D7) and calculates their relative abundance. rsc.orgnih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Distribution Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the precise location of deuterium atoms within a molecule. Both proton (¹H NMR) and deuterium (²H or D NMR) spectroscopy can be employed for this purpose.

In ¹H NMR spectroscopy, the introduction of deuterium in place of a proton results in the disappearance of the corresponding signal from the spectrum. libretexts.orglibretexts.org This allows for the straightforward identification of the sites of deuteration by comparing the ¹H NMR spectrum of the deuterated compound with that of its non-deuterated analog. The integration of the remaining proton signals can also provide quantitative information about the extent of deuteration at different positions.

²H NMR spectroscopy directly observes the deuterium nuclei, providing a spectrum where each unique deuterium environment gives rise to a distinct signal. princeton.edu The chemical shifts in a ²H NMR spectrum are identical to those in a ¹H NMR spectrum, allowing for the assignment of signals based on the known spectrum of the non-deuterated compound. The relative integrals of the signals in the ²H NMR spectrum correspond to the distribution of deuterium atoms among the different labeled positions.

For this compound, ¹H NMR would show a significant reduction in the intensity of signals corresponding to the propyl and hexanoyl chains where deuteration has occurred. A ²H NMR spectrum would exhibit signals corresponding to the specific positions of the seven deuterium atoms, confirming the labeling pattern.

To illustrate the expected changes in the NMR spectrum upon deuteration, the following table presents hypothetical ¹H NMR data for 2-Propylhexanoic Acid and its deuterated analog, this compound.

| Assignment | 2-Propylhexanoic Acid Chemical Shift (ppm) | This compound Chemical Shift (ppm) | Integration (2-Propylhexanoic Acid) | Integration (this compound) |

| -COOH | ~12.0 | ~12.0 | 1H | 1H |

| CH at C2 | ~2.3 | ~2.3 | 1H | 0.3H |

| CH₂ in propyl | ~1.4-1.6 | ~1.4-1.6 | 4H | 1.2H |

| CH₂ in hexanoyl | ~1.2-1.4 | ~1.2-1.4 | 6H | 1.8H |

| CH₃ | ~0.9 | ~0.9 | 6H | 1.8H |

Note: This table contains hypothetical data for illustrative purposes.

Mass Spectrometry (MS) for Isotopic Enrichment and Molecular Weight Determination

Mass spectrometry (MS) is an essential tool for confirming the successful incorporation of deuterium and for quantifying the level of isotopic enrichment. The technique measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight of a compound.

Upon deuteration, the molecular weight of 2-Propylhexanoic Acid (C₉H₁₈O₂) increases by approximately one mass unit for each hydrogen atom replaced by a deuterium atom. The nominal molecular weight of the non-deuterated compound is 158.24 g/mol . nih.gov For this compound, the expected molecular weight would be approximately 165.3 g/mol .

Mass spectrometry can also be used to determine the isotopic enrichment, which is the percentage of the labeled compound that contains the desired number of deuterium atoms. nih.gov High-resolution mass spectrometry can resolve the isotopic distribution of the molecular ion peak, showing the relative abundances of molecules with different numbers of deuterium atoms. almacgroup.comresearchgate.net This allows for a precise calculation of the isotopic purity.

Gas chromatography-mass spectrometry (GC-MS) is a common technique for the analysis of fatty acids and their derivatives. nih.gov The sample is first vaporized and separated on a gas chromatography column before being introduced into the mass spectrometer. The resulting mass spectrum provides information on the molecular weight and fragmentation pattern of the compound. For deuterated compounds, the fragmentation pattern can also provide insights into the location of the deuterium atoms.

A general method for determining isotopic enrichment by mass spectrometry involves several steps:

Analysis of the non-labeled compound to determine its natural isotopic abundance.

Analysis of the deuterated compound to obtain its mass spectrum.

Correction of the measured isotope distribution for the natural abundance of isotopes (e.g., ¹³C).

Calculation of the percentage of molecules that have incorporated the desired number of deuterium atoms. nih.gov

The following table provides a hypothetical mass spectral data comparison for 2-Propylhexanoic Acid and this compound.

| Compound | Molecular Ion (M⁺) | Expected m/z | Key Fragment Ions (Hypothetical) |

| 2-Propylhexanoic Acid | C₉H₁₈O₂ | 158 | 115, 87, 73, 43 |

| This compound | C₉H₁₁D₇O₂ | 165 | 122, 94, 78, 46 |

Note: This table contains hypothetical data for illustrative purposes.

Advanced Analytical Methodologies for 2 Propylhexanoic Acid D7 Quantification and Characterization

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) is a cornerstone for the analysis of isotopically labeled compounds due to its high sensitivity and specificity. When coupled with chromatographic separation techniques, it allows for the precise quantification and identification of analytes like 2-Propylhexanoic Acid-d7 in complex matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for quantifying this compound, especially when it is used as an internal standard for the analysis of Valproic Acid in biological samples. nih.govnih.gov The method involves chromatographic separation followed by mass spectrometric detection, which provides two levels of mass analysis for enhanced specificity.

The chromatographic separation is typically achieved using a reverse-phase C18 column. ijbpas.comrestek.com A mobile phase consisting of an aqueous component with an acid modifier (like formic acid) and an organic solvent (such as acetonitrile (B52724) or methanol) is commonly used in a gradient or isocratic elution mode. mfd.org.mkunimi.it This separation ensures that this compound is resolved from other matrix components before it enters the mass spectrometer.

In the mass spectrometer, the compound is typically ionized using electrospray ionization (ESI) in negative ion mode. The precursor ion for this compound corresponds to its deprotonated molecule, [M-H]⁻. This ion is then subjected to collision-induced dissociation (CID) to generate specific product ions. The transition from the precursor ion to a characteristic product ion is monitored in what is known as Multiple Reaction Monitoring (MRM), a highly sensitive and selective quantification mode. nih.gov

Table 1: Illustrative LC-MS/MS Parameters for this compound Analysis

| Parameter | Value |

| Chromatography | |

| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 - 0.5 mL/min |

| Mass Spectrometry | |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Precursor Ion (Q1) | m/z specific to [M-H]⁻ of the d7 isotopologue |

| Product Ion (Q3) | Specific fragment ion post-CID |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is another principal technique for the analysis of volatile and semi-volatile compounds. For carboxylic acids like this compound, derivatization is often necessary to increase their volatility and thermal stability, making them suitable for GC analysis. ufrgs.br A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the carboxylic acid group into a more volatile trimethylsilyl (B98337) (TMS) ester. copernicus.org

The derivatized sample is injected into the GC, where it is separated on a capillary column, often with a non-polar or medium-polarity stationary phase. researchgate.net The temperature of the GC oven is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase.

Following separation, the analyte enters the mass spectrometer, where it is typically ionized by electron ionization (EI). EI is a high-energy ionization technique that produces a characteristic fragmentation pattern, which acts as a "fingerprint" for the compound, allowing for confident identification. For quantification, specific ions are monitored using Selected Ion Monitoring (SIM).

Table 2: Typical GC-MS Parameters for Derivatized this compound Analysis

| Parameter | Value |

| Derivatization | |

| Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Gas Chromatography | |

| Column | e.g., DB-5ms (30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Oven Program | Temperature ramp (e.g., 60°C to 280°C) |

| Mass Spectrometry | |

| Ionization Mode | Electron Ionization (EI, 70 eV) |

| Analysis Mode | Selected Ion Monitoring (SIM) or Full Scan |

High-Resolution Mass Spectrometry for Precise Isotopic Signature Identification

High-Resolution Mass Spectrometry (HRMS), using instruments like Time-of-Flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements. This capability is invaluable for confirming the elemental composition and verifying the successful incorporation of deuterium (B1214612) atoms in this compound.

HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For this compound, HRMS can precisely measure the mass of the molecule and confirm that it corresponds to the theoretical mass calculated for its chemical formula, which includes seven deuterium atoms. The high mass accuracy (typically below 5 ppm) allows for the unambiguous identification of the deuterated standard and its differentiation from the unlabeled parent compound and other potential interferences. mdpi.com The isotopic pattern, which shows the relative abundance of isotopes, can also be analyzed to confirm the number of deuterium atoms present. ucsf.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of molecules. It provides detailed information about the chemical environment of specific nuclei, such as carbon-13 and hydrogen-1 (protons).

Carbon-13 NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments within a molecule. docbrown.info In this compound, the ¹³C spectrum would show distinct signals for each unique carbon atom. The chemical shifts are influenced by the electronic environment; for instance, the carboxyl carbon (C=O) is significantly downfield (typically 170-185 ppm) due to the deshielding effect of the oxygen atoms. libretexts.org

The presence of deuterium atoms attached to carbon atoms causes two main effects. First, the resonance of the deuterated carbon may be slightly shifted upfield. Second, the signal for a carbon directly bonded to one or more deuterium atoms will be split into a multiplet due to C-D coupling. This splitting pattern can confirm the location of the deuterium labels. The signals for carbons not directly bonded to deuterium would remain as singlets (in a proton-decoupled spectrum).

Table 3: Predicted ¹³C NMR Chemical Shifts for 2-Propylhexanoic Acid Skeleton

| Carbon Atom | Typical Chemical Shift (ppm) Range |

| Carboxyl (C=O) | 170 - 185 |

| Alpha-Carbon (CH) | 40 - 55 |

| Methylene (B1212753) Carbons (CH₂) | 20 - 40 |

| Methyl Carbons (CH₃) | 10 - 20 |

Note: The exact chemical shifts for the d7 isotopologue may vary slightly, and carbons attached to deuterium will exhibit splitting.

Hydrogen-1 NMR Spectroscopy in Deuterated Solvents

Hydrogen-1 (¹H) NMR spectroscopy is highly sensitive to the proton environments in a molecule. docbrown.info For this compound, the most striking feature of its ¹H NMR spectrum would be the absence or significant reduction in the intensity of signals corresponding to the positions where hydrogen has been replaced by deuterium.

A standard ¹H NMR spectrum of unlabeled 2-Propylhexanoic Acid would show signals for the methyl (CH₃) and methylene (CH₂) groups of the propyl chains, as well as the methine (CH) proton at the alpha position. The carboxylic acid proton often appears as a broad singlet at a very downfield position (>10 ppm). In the spectrum of this compound, the signals for the seven protons that have been substituted with deuterium would be absent. This provides direct and unequivocal evidence of the location and extent of deuteration, confirming the identity and isotopic purity of the compound. The analysis is conducted in a deuterated solvent (e.g., CDCl₃) to avoid interfering signals from the solvent itself. docbrown.info

Two-Dimensional NMR Techniques for Connectivity Mapping

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of this compound by mapping the connectivity between different nuclei within the molecule. Unlike one-dimensional (1D) NMR, which displays spectral information along a single frequency axis, 2D NMR spreads the information across two frequency axes, revealing correlations between nuclei that are coupled through bonds. This is instrumental in unambiguously assigning proton (¹H) and carbon (¹³C) signals and confirming the compound's structural framework.

Key 2D NMR experiments for mapping the connectivity of this compound include Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment is pivotal for identifying protons that are coupled to each other, typically through two or three bonds. In the COSY spectrum of this compound, cross-peaks would appear between the signals of protons on adjacent carbon atoms. This allows for the tracing of the propyl and hexanoyl carbon chains, confirming the connectivity of the aliphatic backbone. The absence of certain correlations can also be informative, helping to pinpoint the locations of the deuterium atoms.

Together, these 2D NMR techniques provide a comprehensive and detailed map of the molecular structure of this compound, confirming the arrangement of atoms and the integrity of the carbon framework, which is crucial for its use as an analytical standard.

Chromatographic Techniques for Analytical Purity and Separation

Chromatographic techniques are essential for assessing the analytical purity of this compound and for its separation from potential impurities, including its non-deuterated counterpart and other related compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for these purposes.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. For a polar compound like this compound, reversed-phase HPLC is the method of choice. In this mode, a nonpolar stationary phase is used with a polar mobile phase.

The analytical purity of this compound can be effectively determined by HPLC with ultraviolet (UV) detection, typically at a low wavelength such as 210 nm where the carboxylic acid chromophore absorbs. ukaazpublications.com The principle of the analysis is to separate the main compound from any impurities, which would appear as separate peaks in the chromatogram. The area of the this compound peak relative to the total area of all peaks provides a measure of its purity.

A typical HPLC method for the analysis of this compound would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent like acetonitrile or methanol. mfd.org.mkijamscr.com The pH of the mobile phase is a critical parameter that influences the retention time of the acidic analyte.

Interactive Data Table: Typical HPLC Parameters for this compound Analysis

| Parameter | Typical Value |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH adjusted) |

| Flow Rate | 1.0 - 1.5 mL/min |

| Detector | UV at 210 nm |

| Injection Volume | 10 - 20 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Method validation for purity assessment would include parameters such as linearity, accuracy, precision, and specificity to ensure the reliability of the results. mfd.org.mk

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the separation and analysis of volatile and thermally stable compounds. Due to the polar nature and relatively low volatility of carboxylic acids, direct analysis by GC can be challenging, often resulting in poor peak shape and low sensitivity. To overcome these limitations, derivatization is commonly employed to convert the carboxylic acid into a more volatile and less polar ester or silyl (B83357) derivative. mdpi.comnih.gov

For this compound, derivatization with an agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or an alkylating agent like an alkyl halide in the presence of a base can be performed prior to GC analysis. ufrgs.br The resulting derivative is more amenable to GC separation and detection.

The analysis is typically carried out on a capillary column with a nonpolar or medium-polarity stationary phase. A flame ionization detector (FID) is commonly used for quantification due to its high sensitivity to organic compounds. For structural confirmation and enhanced selectivity, a mass spectrometer (MS) can be used as the detector (GC-MS). nih.gov GC-MS is particularly useful for confirming the isotopic enrichment of this compound.

Interactive Data Table: Exemplary GC Parameters for Derivatized this compound Analysis

| Parameter | Typical Value |

| Derivatizing Agent | BSTFA with 1% TMCS, or an alkyl chloroformate |

| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 - 280 °C |

| Oven Program | Temperature gradient (e.g., initial hold at 60 °C, ramp to 250 °C) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

The choice between HPLC and GC for the analysis of this compound depends on the specific requirements of the analysis. HPLC is often preferred for routine purity checks due to its simplicity and the avoidance of a derivatization step. GC, particularly GC-MS, offers high resolution and is invaluable for the detailed characterization of impurities and the confirmation of isotopic labeling. nih.gov

Applications of 2 Propylhexanoic Acid D7 As a Stable Isotope Tracer and Internal Standard

Role in Quantitative Bioanalysis for Analogue Compounds

In the field of quantitative bioanalysis, particularly in pharmacokinetic and toxicokinetic studies, accuracy and precision are paramount. 2-Propylhexanoic acid-d7 is an invaluable tool for the quantitative analysis of its analogue, valproic acid (VPA), a widely used antiepileptic drug. ufrgs.brnih.gov Due to the narrow therapeutic range of valproic acid, precise monitoring of its concentration in biological fluids is essential. ufrgs.br

Isotope Dilution Mass Spectrometry (IDMS) is considered a gold-standard quantitative technique due to its high precision and accuracy. The method involves adding a known quantity of an isotopically labeled version of the analyte—in this case, this compound—to a sample before processing and analysis. This labeled compound, or internal standard (IS), behaves almost identically to the endogenous (unlabeled) analyte during sample extraction, purification, and ionization in the mass spectrometer.

Because the IS and the analyte have nearly identical physicochemical properties, any sample loss or variation during the analytical process affects both compounds equally. The mass spectrometer can differentiate between the analyte and the IS based on their mass-to-charge ratio difference. By measuring the ratio of the signal from the analyte to the signal from the IS, the concentration of the analyte can be calculated with high precision, correcting for procedural variations. Deuterated analogues like hexadeuterated valproic acid have been shown to be kinetically equivalent to the unlabeled drug, making them ideal for such applications.

Table 1: Application of Deuterated VPA in IDMS

| Analytical Method | Internal Standard | Matrix | Key Finding | Reference |

|---|---|---|---|---|

| HPLC-MS/MS | VPA-d15 | Human Plasma | Developed a specific and sensitive method for quantifying VPA and its metabolite. | nih.gov |

The use of a stable isotope-labeled internal standard like this compound is a cornerstone of robust bioanalytical method validation, as stipulated by regulatory bodies like the FDA and EMA. europa.eufda.gov During validation, assays are assessed for accuracy, precision, selectivity, sensitivity, and stability. europa.eu An ideal internal standard mimics the analyte's behavior, and a stable isotope-labeled version is the closest possible match.

By incorporating this compound, bioanalytical methods for valproic acid achieve greater accuracy and reliability. It helps to compensate for matrix effects, where other components in a biological sample (like plasma or urine) can suppress or enhance the ionization of the analyte, leading to inaccurate measurements. The co-eluting labeled standard experiences the same matrix effects as the unlabeled analyte, allowing for a reliable correction and a more accurate quantification. This ensures that the data generated from clinical and non-clinical studies are dependable. daneshyari.com

Table 2: Bioanalytical Method Validation Parameters

| Parameter | Acceptance Criteria (Typical) | Role of this compound |

|---|---|---|

| Accuracy | Mean concentration within ±15% of nominal value (±20% for LLOQ) | Corrects for sample loss and matrix effects, ensuring the measured value is close to the true value. |

| Precision | Coefficient of variation (CV) ≤15% (≤20% for LLOQ) | Minimizes variability introduced during sample preparation and analysis by providing a stable reference point. |

| Selectivity | No significant interfering peaks at the retention time of the analyte and IS | The unique mass of the d7-labeled standard ensures it is distinguished from matrix components. |

| Recovery | Consistent and reproducible | The IS tracks the analyte through extraction, ensuring that variations in recovery are accounted for. |

LLOQ: Lower Limit of Quantification

Tracing Metabolic Pathways in In Vitro and Animal Systems

Stable isotope tracers allow researchers to follow the metabolic fate of a molecule through complex biochemical networks. researchgate.net When this compound is introduced into a biological system, its deuterium (B1214612) atoms act as a label. The compound and its downstream metabolites can be tracked and identified using mass spectrometry, providing unparalleled insights into metabolic fluxes and pathway engagement.

Valproic acid is structurally similar to short-chain fatty acids and is known to be metabolized via the mitochondrial β-oxidation pathway. nih.govresearchgate.net However, it is also an inhibitor of this pathway, which can lead to hepatic steatosis (fatty liver) by interfering with the oxidation of endogenous fatty acids. nih.govnih.gov

By using this compound as a tracer in cellular models (e.g., hepatocytes), researchers can directly investigate these interactions. The deuterated compound can be administered to cells, and its metabolic products can be identified. Studies have shown that VPA undergoes β-oxidation to form metabolites such as 3-oxo-VPA and various unsaturated derivatives. nih.govresearchgate.net Using a labeled tracer allows for the unambiguous identification of these metabolites and helps quantify the flux through this pathway. This approach can elucidate the specific enzymes that are inhibited by VPA and clarify the mechanisms behind its toxicity. researchgate.net

Table 3: Key Metabolites of Valproic Acid via β-Oxidation

| Metabolite | Metabolic Step | Significance |

|---|---|---|

| 3-oxo-VPA | Dehydrogenation | A key intermediate of the β-oxidation spiral. nih.govresearchgate.netresearchgate.net |

| Δ2(E)-VPA | Dehydrogenation | An unsaturated metabolite formed during β-oxidation. nih.gov |

The catabolism of branched-chain amino acids (BCAAs)—valine, leucine, and isoleucine—is a crucial metabolic process that occurs within the mitochondria. Dysregulation of BCAA metabolism is linked to metabolic diseases like insulin (B600854) resistance. nih.govnih.gov Since VPA metabolism significantly impacts mitochondrial function, including the depletion of coenzyme A (CoA) pools, it can interfere with other mitochondrial pathways, including BCAA catabolism. nih.gov

This compound can be used as a tracer to explore this interference. In experimental models, the introduction of the labeled compound allows researchers to measure its impact on the breakdown of BCAAs. By tracing the flow of carbon from labeled BCAAs (e.g., ¹³C-leucine) in the presence and absence of this compound, it is possible to quantify the extent to which VPA disrupts BCAA catabolism. Such studies can reveal metabolic crosstalk and the broader consequences of VPA administration on cellular energy metabolism. researchgate.net

Metabolomics aims to comprehensively measure all small-molecule metabolites in a biological system. Stable isotope tracing is a powerful tool in this field to map active metabolic pathways. researchgate.net this compound can be used to trace the distribution of its deuterium label throughout the metabolome.

Applications in Protein Turnover and Interaction Studies using Stable Isotope Labeling

In the field of proteomics, the study of protein turnover and interactions often relies on stable isotope labeling techniques. Methodologies like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) or the use of heavy water (D₂O) involve the metabolic incorporation of isotopes directly into the protein backbone, allowing for the tracking of protein synthesis and degradation over time. nih.govnih.govbiorxiv.org

The application of this compound in this context is indirect but vital. It functions as an internal standard for the precise quantification of valproic acid in biological samples via mass spectrometry. nih.gov This is particularly relevant when studying the effects of valproic acid on the proteome. For instance, research utilizing quantitative proteomics has investigated how valproic acid treatment alters the abundance of specific proteins, such as collagens and the collagen-binding glycoprotein (B1211001) osteonectin. nih.gov In such studies, accurate measurement of the concentration of valproic acid in the cell culture or biological fluid is critical to correlate the observed changes in protein levels with the compound's presence.

The methodology, known as isotope dilution mass spectrometry, involves adding a known quantity of this compound to a sample prior to analysis. Because the deuterated standard is chemically identical to the analyte (valproic acid) but has a different mass, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. By measuring the ratio of the signal intensity of the endogenous valproic acid to the known amount of the this compound standard, analysts can calculate the exact concentration of valproic acid in the original sample, correcting for any sample loss during preparation or fluctuations in instrument performance. nih.gov

Table 1: Mass Spectrometric Properties for Isotope Dilution Analysis This interactive table details the mass-to-charge ratios (m/z) for the parent compound and its deuterated standard, which are fundamental for their distinct detection in a mass spectrometer.

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) | Key Mass Spec Fragment Ion (m/z) |

| Valproic Acid | C₈H₁₆O₂ | 144.21 | 144.1150 | 143 |

| This compound | C₈H₉D₇O₂ | 151.25 | 151.1589 | 149, 150 |

Use in Environmental Studies for Nutrient Cycling and Pollution Tracking

In environmental science, stable isotopes are indispensable tools for tracking the movement and fate of substances. While tracers like deuterium oxide or ¹⁵N-labeled compounds are used to study broad processes like water cycles and nutrient cycling, deuterated organic molecules like this compound have a more specialized role in pollution tracking. zeochem.comqub.ac.uk

The widespread use of pharmaceuticals, including valproic acid, has led to their emergence as environmental micropollutants found in wastewater and surface waters. Monitoring the presence and concentration of these compounds is essential for assessing environmental impact and the efficacy of water treatment processes. However, environmental samples such as soil, sediment, and wastewater are highly complex matrices that can interfere with analytical measurements.

Here, this compound is employed as a robust internal standard for the quantitative analysis of valproic acid contamination. researchgate.net The principle of using a stable isotope-labeled standard is a cornerstone of environmental analytical chemistry for tracking organic pollutants. wikipedia.org By spiking an environmental sample with a known amount of this compound at the beginning of the extraction process, any loss of the target analyte during sample clean-up and concentration is accounted for. The standard effectively acts as a chemical analog that mirrors the behavior of the target pollutant throughout the analytical procedure. This ensures that the final calculated concentration of valproic acid is accurate and reliable, which is critical for environmental risk assessment and regulatory compliance.

Table 2: Illustrative Data for Valproic Acid Quantification in Environmental Samples This interactive table provides a hypothetical example of how an internal standard is used to accurately determine the concentration of a pollutant in various environmental samples.

| Sample ID | Sample Type | Internal Standard Signal (cps) | Valproic Acid Signal (cps) | Calculated Concentration (ng/L) |

| WW-01 | Wastewater Influent | 55,120 | 11,350 | 206 |

| WW-02 | Wastewater Effluent | 54,980 | 1,890 | 34 |

| SW-01 | Surface Water | 56,250 | 450 | 8 |

| BLK-01 | Method Blank | 55,890 | 15 | <1 |

Mechanistic Research Applications of 2 Propylhexanoic Acid Analogues in Biological Systems Non Human and in Vitro

Studies on Enzyme Inhibition and Modulation

The structural features of 2-propylhexanoic acid and its analogues allow them to interact with and modulate the activity of various enzymes. This has made them valuable tools for studying enzyme function and for the development of enzyme inhibitors.

In vitro enzymatic assays are a primary method for assessing the inhibitory potential of 2-propylhexanoic acid analogues. A significant area of this research focuses on their ability to inhibit histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in gene expression regulation by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression mdpi.com.

The inhibitory activity of these compounds against specific HDACs is often quantified by their half-maximal inhibitory concentration (IC50) values. For instance, studies have shown that certain derivatives can selectively inhibit HDAC6 with high potency. One such novel tetrahydropyridopyrimidine derivative demonstrated an IC50 of 6.4 nM for HDAC6, showing over 48-fold selectivity compared to other HDAC subtypes mdpi.com.

Research has also explored the synthesis of N'-propylhydrazide analogs of known HDAC inhibitors like tubastatin A, vorinostat, and belinostat. These studies found that the synthesized compounds effectively inhibited HDAC1, HDAC2, and HDAC3, but not HDAC6 nih.gov. Such selective inhibition is critical for dissecting the specific roles of different HDAC isoforms in cellular processes.

The mechanism of inhibition is often competitive, where the analogue binds to the same active site on the enzyme as the natural substrate nih.govmdpi.com. Kinetic studies help elucidate the type and strength of this inhibition, providing insights into the structure-activity relationships that govern the interaction between the inhibitor and the enzyme mdpi.com.

| Compound/Analogue | Target Enzyme(s) | Key Findings | Reference |

|---|---|---|---|

| Tetrahydropyridopyrimidine derivative (8f) | HDAC6 | IC50 of 6.4 nM; >48-fold selectivity over other HDACs. | mdpi.com |

| N'-propylhydrazide analogs | HDAC1, HDAC2, HDAC3 | Inhibited HDAC1/2/3 but not HDAC6. | nih.gov |

| Valproic Acid (VPA) | HDACs | Enhances chemosensitivity and radiosensitivity of glioma cells. | nih.gov |

Beyond direct enzyme inhibition, 2-propylhexanoic acid analogues are used to study the downstream cellular consequences of enzyme modulation. These studies often focus on processes like cellular differentiation and gene expression.

For example, the inhibition of HDACs by these analogues can lead to histone hyperacetylation, which in turn relaxes chromatin structure and allows for the transcription of genes that can induce cellular differentiation mdpi.com. This has been observed in various cell lines, including human lung adenocarcinoma-derived A549 clones, which show plasticity in the gene expression of alveolar epithelial differentiation markers in response to treatment nih.gov.

Furthermore, these compounds can modulate signaling pathways. For instance, some analogues have been shown to impact the MAPK and phosphoinositide signaling pathways, which are implicated in various cellular processes nih.gov.

Developmental Biology Research Applications in Animal Models

Animal models, particularly rodents, are crucial for studying the in vivo effects of 2-propylhexanoic acid analogues on development.

Studies have shown that 2-propylhexanoic acid and its close structural relatives can induce developmental toxicity in rodents. When administered to pregnant rats during organogenesis, 2-propylhexanoic acid and 2-ethylhexanoic acid caused significant developmental effects, including increased mortality, extra presacral vertebrae, fused ribs, and delayed parturition nih.gov. These effects are similar to those observed with valproic acid, a known teratogen nih.gov. Such studies are critical for understanding the potential developmental hazards of this class of compounds.

By comparing the developmental toxicity of a series of related aliphatic acids, researchers can establish structure-activity relationships (SARs). These investigations have revealed that strict structural requirements are necessary for developmental toxicity. For instance, only 2-ethylhexanoic and 2-propylhexanoic acid produced dramatic valproic acid-like effects on rat development, highlighting the importance of the specific branching and chain length of the aliphatic acid nih.gov.

These SAR studies help to identify the specific chemical features responsible for the observed biological effects and can guide the design of safer analogues elsevierpure.com.

| Compound | Animal Model | Observed Developmental Effects | Reference |

|---|---|---|---|

| 2-Propylhexanoic Acid | Sprague-Dawley Rats | Mortality, extra presacral vertebrae, fused ribs, delayed parturition. | nih.gov |

| 2-Ethylhexanoic Acid | Sprague-Dawley Rats | Mortality, extra presacral vertebrae, fused ribs, delayed parturition. | nih.gov |

| Valproic Acid | CD-1 Mice and Sprague-Dawley Rats | Digit and axial skeleton defects, exencephaly (mice only). | nih.gov |

| 2-Butylhexanoic Acid | Sprague-Dawley Rats | Increased incidence of lumbar ribs. | nih.gov |

Interrogation of Molecular Pathways in Disease Models (Non-human, In Vitro)

In non-human and in vitro disease models, 2-propylhexanoic acid analogues are used to probe the molecular pathways underlying various pathologies. Their ability to modulate enzyme activity and gene expression makes them valuable for dissecting disease mechanisms.

For example, in in vitro models of glioma, valproic acid, a well-known analogue, has been shown to enhance the efficacy of chemotherapy and radiation. This effect is thought to be mediated through the inhibition of HDACs, leading to cell cycle arrest and increased apoptosis and autophagy in glioma cells nih.gov.

Studies on Hepatic Gene Expression and Phenotype in Mouse Models

Analogues of 2-propylhexanoic acid, such as valproic acid (VPA), have been shown to induce significant changes in hepatic gene expression, leading to observable phenotypic alterations in the liver of mouse models. These studies provide a foundation for understanding the molecular mechanisms underlying the hepatotoxicity associated with this class of compounds. The use of 2-Propylhexanoic Acid-d7 in such studies would enable precise tracing of the compound and its metabolites, helping to distinguish between the effects of the parent compound and its metabolic products on gene regulation.

Chronic administration of VPA in mice has been demonstrated to alter the expression of a number of genes in the liver. nih.gov Microarray analyses of liver tissue from mice treated with VPA have revealed significant changes in the expression of genes involved in lipid, fatty acid, and steroid metabolism. researchgate.netnih.gov These alterations in gene expression are linked to the development of hepatic steatosis, a condition characterized by the accumulation of fat in the liver. researchgate.netnih.govelsevierpure.com

One study identified 10 genes that were significantly regulated by chronic VPA treatment in wild-type mice. nih.gov Another investigation focusing on subchronic exposure found 1325 VPA-responsive genes, with the most significantly over-represented biological terms being related to lipid, fatty acid, and steroid metabolism. nih.gov The data suggest that abnormalities in lipid metabolism are a key feature of VPA-induced hepatotoxicity. nih.gov

Table 1: Selected VPA-Regulated Genes in Mouse Liver and their Functions

| Gene Symbol | Gene Name | Function | Fold Change |

|---|---|---|---|

| Ppard | Peroxisome proliferator-activated receptor delta | Regulation of fatty acid oxidation and lipid metabolism | Upregulated |

| Cyp4a14 | Cytochrome P450, family 4, subfamily a, polypeptide 14 | Fatty acid metabolism | Altered |

This table is interactive. Users can sort the columns to view the data.

Investigation of FXR Activation in Liver Insults

The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose homeostasis. nih.govnih.gov Its involvement in drug-induced liver injury has become an area of intense research. Recent studies have explored the interaction between VPA and the FXR signaling pathway to understand the mechanisms of VPA-induced hepatotoxicity. nih.govnih.gov The application of this compound in these investigations would be instrumental in delineating the direct or indirect effects of the compound on FXR and its downstream targets.

A key study has proposed that the SIRT1-FXR pathway is involved in VPA-induced hepatotoxicity. nih.govnih.gov It was found that VPA can increase the acetylation level of FXR, which may impair its function. nih.govresearchgate.net The activation of SIRT1, a deacetylase, was shown to antagonize the acetylation of FXR by VPA and alleviate liver function abnormalities. nih.govresearchgate.net This suggests that VPA-induced liver injury may be mediated, at least in part, through the disruption of FXR signaling.

Metabolomic studies in children with VPA-induced liver injury have identified significant alterations in bile acid metabolites, further implicating the FXR pathway. nih.govnih.gov Specifically, levels of taurodeoxycholic acid, taurochenodeoxycholic acid, and deoxycholic acid were found to change with the severity of liver injury, highlighting a disruption in bile acid homeostasis regulated by FXR. nih.govnih.gov

Table 2: Key Proteins in the VPA-FXR Interaction Pathway

| Protein | Full Name | Role in the Pathway | Effect of VPA |

|---|---|---|---|

| FXR | Farnesoid X Receptor | Nuclear receptor regulating bile acid and lipid metabolism | Increased acetylation, potentially leading to dysfunction |

This table is interactive. Users can sort the columns to view the data.

Emerging Research Directions and Future Perspectives for Deuterated 2 Propylhexanoic Acid

Advancements in Deuterated Compound Synthesis Methodologies

The synthesis of isotopically labeled compounds, including 2-Propylhexanoic Acid-d7, is a cornerstone for their application in research. Recent advancements have focused on developing more efficient, selective, and environmentally friendly methods for deuterium (B1214612) incorporation.

Historically, the synthesis of deuterated molecules often involved multi-step processes with harsh reaction conditions. However, contemporary research is paving the way for more elegant solutions. One promising approach involves the use of malonic acids as precursors for α-deuterated carboxylic acids. This method utilizes a hydrogen/deuterium exchange and decarboxylation process in the presence of heavy water (D₂O), offering a general, mild, and efficient route that often requires no organic solvents or other additives, with high yields and isotopic purity. nih.gov

Another innovative strategy is the synergistic use of photoredox and hydrogen atom transfer (HAT) catalysis for the precise deuteration of aliphatic carboxylic acids. nih.gov This method allows for high deuterium incorporation at specific sites under mild conditions and has been shown to be scalable. nih.gov Such techniques are particularly valuable for complex molecules where selective labeling is crucial. nih.gov For the synthesis of deuterated analogues of valproic acid, such as this compound, retrosynthetic analysis can be employed to design efficient synthetic pathways, which are useful for producing internal standards for bioanalytical methods and for research into drug mechanisms of action. youtube.com

Late-stage deuteration of carboxylic acids is another area of active development. This involves the introduction of deuterium into a molecule at a later stage of the synthesis, which is particularly advantageous for complex, bioactive molecules. acs.org These advancements are critical for making deuterated compounds like this compound more accessible for a broader range of research applications.

| Methodology | Key Features | Typical Deuterium Source | Advantages | Reference |

|---|---|---|---|---|

| Malonic Acid H/D Exchange & Decarboxylation | One-pot reaction | D₂O | Mild conditions, high yields, environmentally friendly | nih.gov |

| Photoredox and HAT Catalysis | Synergistic catalysis | D₂O | High selectivity, mild conditions, scalable | nih.gov |

| Late-Stage C(sp³)–H Deuteration | Direct functionalization of C-H bonds | Deuterated solvents | Applicable to complex molecules, avoids de novo synthesis | acs.org |

Development of Novel Analytical Technologies for Isotopic Analysis

The utility of this compound is intrinsically linked to the analytical technologies capable of distinguishing it from its non-deuterated counterpart. Mass spectrometry (MS), coupled with chromatographic separation techniques like gas chromatography (GC) and liquid chromatography (LC), stands as the cornerstone for isotopic analysis.

GC-MS is a well-established technique for the quantification of volatile compounds like valproic acid and its deuterated analogues. nih.gov Selected-ion monitoring (SIM) in GC-MS allows for highly sensitive and specific detection of the labeled and unlabeled compounds, enabling precise pharmacokinetic studies. nih.gov For less volatile compounds or to avoid derivatization steps, LC-MS/MS is often the method of choice. nih.govactamedicamarisiensis.ro This technique offers high sensitivity and selectivity, making it suitable for analyzing complex biological matrices. actamedicamarisiensis.ro The development of advanced mass spectrometers with high resolution and accuracy further enhances the ability to resolve and quantify isotopologues. thermofisher.com

In LC-MS/MS analysis, the formation of adducts can be exploited to increase selectivity, which is particularly important in forensic applications where unambiguous identification is critical. nih.gov The use of deuterated internal standards, such as this compound, is a common practice in quantitative MS-based methods to correct for variability during sample preparation and analysis, thereby improving the accuracy and precision of the results. thermofisher.com

| Technique | Principle | Common Application | Advantages | Reference |

|---|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection | Quantification of valproic acid and its metabolites in biological fluids | High resolution, sensitivity, and specificity with selected-ion monitoring | nih.gov |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation of non-volatile compounds followed by tandem mass analysis | Therapeutic drug monitoring and pharmacokinetic studies | High sensitivity, selectivity, and applicability to a wide range of compounds | nih.govactamedicamarisiensis.ro |

Expanding Applications in Systems Biology and Metabolomics Research

Stable isotope labeling is a powerful tool in systems biology and metabolomics, providing insights into the dynamics of metabolic networks that are unattainable with traditional label-free approaches. nih.gov Deuterated compounds like this compound can serve as tracers to follow the metabolic fate of molecules within a biological system.

In metabolomics, stable isotope-labeled internal standards are crucial for quality assurance and quality control, ensuring the reliability and reproducibility of the data. thermofisher.comnih.gov By spiking a known amount of a deuterated standard into a sample, variations in sample preparation and instrument response can be normalized. thermofisher.com This is particularly important in large-scale metabolomics studies where maintaining consistency across many samples is a challenge. nih.gov

Furthermore, deuterated compounds can be used to trace metabolic pathways and quantify metabolic fluxes. By introducing a deuterated precursor into a biological system and monitoring the incorporation of deuterium into downstream metabolites, researchers can map out metabolic routes and determine the rates of metabolic reactions. This approach has been instrumental in understanding the metabolism of drugs like valproic acid and identifying the metabolites responsible for its therapeutic and toxic effects. ubc.ca

| Application | Description | Example | Reference |

|---|---|---|---|

| Internal Standardization | Used to correct for analytical variability in quantitative studies. | Quantification of endogenous metabolites in plasma. | thermofisher.comnih.gov |

| Metabolic Flux Analysis | Tracing the flow of atoms through metabolic pathways to determine reaction rates. | Studying the central carbon metabolism in cultured cells. | ubc.ca |

| Metabolite Identification | Aiding in the structural elucidation of unknown metabolites. | Confirming the identity of a novel drug metabolite. | ubc.ca |

Potential for Deuterated Analogues in Investigating Drug Metabolism and Disposition (DMD) Mechanisms

The substitution of hydrogen with deuterium can significantly impact the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect (KIE). nih.gov This effect arises because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and thus requires more energy to break. As many drug metabolism reactions involve the cleavage of a C-H bond by enzymes such as cytochrome P450s, deuteration at a metabolic site can slow down the rate of metabolism. nih.govresearchgate.net

This principle is being increasingly exploited in drug discovery and development to improve the pharmacokinetic profiles of drugs. medchemexpress.com By strategically placing deuterium atoms at sites of metabolic instability, it is possible to reduce the rate of drug clearance, increase its half-life, and potentially reduce the formation of toxic metabolites. researchgate.net The study of deuterated analogues of drugs like valproic acid has provided valuable insights into its complex metabolism and has helped to identify the pathways leading to the formation of hepatotoxic metabolites. ubc.ca

The use of deuterated compounds in "pulse dose" studies allows for the determination of a drug's elimination kinetics at steady-state without interrupting therapy. ubc.ca This is particularly valuable in clinical settings for optimizing drug dosage regimens. The investigation of KIEs with deuterated analogues provides a powerful tool to probe the mechanisms of drug-metabolizing enzymes and to design safer and more effective drugs. nih.gov

| Parameter | Description | Implication for Drug Metabolism | Reference |

|---|---|---|---|

| C-D vs. C-H Bond Strength | The C-D bond is stronger and requires more energy to break. | Reactions involving C-H bond cleavage will be slower for the deuterated compound. | nih.gov |

| Metabolic Switching | Slowing metabolism at one site may lead to increased metabolism at an alternative site. | Can alter the metabolite profile of a drug, potentially reducing toxic metabolite formation. | researchgate.net |

| Pharmacokinetic Profile | Slower metabolism can lead to a longer half-life and increased drug exposure. | May allow for less frequent dosing and improved patient compliance. | medchemexpress.com |

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of 2-Propylhexanoic Acid-d7 that influence its experimental applications?

- Methodological Answer : Key properties include isotopic purity (>97% deuterium substitution), solubility in organic solvents (e.g., DMSO, PEG300), and stability under storage conditions (-20°C). Use nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium incorporation and liquid chromatography-mass spectrometry (LC-MS) to assess purity. Solubility testing should follow protocols for deuterated analogs, as outlined in isotopic compound studies .

Q. How should researchers prepare stable working solutions of this compound for in vitro studies?

- Methodological Answer : Dissolve the compound in DMSO to create a stock solution (e.g., 50 mg/mL), then dilute with biocompatible solvents like PEG300 and saline to achieve the desired concentration. For example, a 5 mg/mL working solution can be prepared by mixing 100 μL DMSO stock with 400 μL PEG300 and 500 μL saline. Ensure clarity via sonication or heating (≤50°C) and validate stability using UV-Vis spectroscopy .

Q. What are the best practices for verifying isotopic integrity during metabolic studies with this compound?

- Methodological Answer : Employ high-resolution mass spectrometry (HRMS) to track deuterium retention in metabolites. Compare fragmentation patterns with non-deuterated analogs to confirm isotopic labeling. Regular calibration with reference standards and validation via internal controls (e.g., spiked samples) are critical to avoid false positives .

Advanced Research Questions

Q. How can experimental design address potential isotopic effects in pharmacokinetic studies of this compound?

- Methodological Answer : Conduct parallel experiments with non-deuterated 2-Propylhexanoic Acid to isolate isotopic effects on absorption, distribution, and metabolism. Use crossover study designs to minimize inter-subject variability. Statistical modeling (e.g., ANOVA with post-hoc tests) should quantify differences in half-life, clearance, and bioavailability between deuterated and non-deuterated forms .

Q. What strategies resolve contradictions in data from deuterated vs. non-deuterated compound toxicity assays?

- Methodological Answer : Cross-validate findings using orthogonal assays (e.g., cell viability assays vs. oxidative stress markers). Analyze confounding variables such as solvent effects (DMSO cytotoxicity) or batch-to-batch isotopic variability. Meta-analysis of historical data from deuterated analogs can contextualize unexpected results .

Q. How should researchers optimize sampling protocols for this compound in heterogeneous biological matrices?

- Methodological Answer : Implement stratified random sampling to account for matrix variability (e.g., plasma vs. tissue). Use homogenization techniques (e.g., bead milling) and validate recovery rates via spike-and-recovery experiments. Report subsampling errors and analytical precision using the sFE (sampling and analytical error) framework to ensure reproducibility .

Q. What are the ethical and technical considerations for human studies involving deuterated compounds like this compound?

- Methodological Answer : Obtain informed consent explicitly detailing deuterium use and potential metabolic impacts. Monitor deuterium accumulation via longitudinal blood/urine analysis. Adhere to OSHA standards for chemical exposure reporting (29 CFR 1910.1020) and ensure open-access data sharing per PLOS journal guidelines .

Data Reporting and Validation

Q. How to ensure transparency in reporting analytical results for this compound?

- Methodological Answer : Include raw data (e.g., NMR/LC-MS spectra), detailed sample preparation steps, and instrument calibration records. Use the FAIR (Findable, Accessible, Interoperable, Reusable) principles for data deposition in repositories like PubChem or Zenodo. Disclose any deviations from protocols and their potential impact .

Q. What statistical methods are appropriate for analyzing dose-response relationships in deuterated compound studies?

- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to EC50/IC50 calculations. Use bootstrapping to estimate confidence intervals for small sample sizes. For multi-parametric data, machine learning approaches (e.g., random forests) can identify isotopic effects on response patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.